2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
Description
2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
Molecular Formula |
C18H18N4O2S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[acetyl(benzyl)amino]-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O2S2/c1-11-10-25-17(19-11)21-16(24)15-12(2)20-18(26-15)22(13(3)23)9-14-7-5-4-6-8-14/h4-8,10H,9H2,1-3H3,(H,19,21,24) |
InChI Key |
HIUGLCCJHSWPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)N(CC3=CC=CC=C3)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Subsequent steps include the introduction of the acetyl(benzyl)amino group and the formation of the carboxamide moiety. These steps often require the use of protecting groups and selective deprotection strategies to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes involving thiazole-containing compounds.
Medicine: Due to its structural similarity to certain bioactive molecules, it may have potential as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with known antimicrobial properties.
4-methylthiazole: Another thiazole derivative with different functional groups.
Benzylthiazole: A thiazole derivative with a benzyl group attached to the ring.
Uniqueness
What sets 2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[acetyl(benzyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide (CAS Number: 1232817-82-1) is a complex organic molecule known for its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 386.5 g/mol. The structure integrates thiazole rings with various functional groups that enhance its biological interactions. The presence of both thiazole and thiadiazole moieties is crucial for its activity against various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S2 |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 1232817-82-1 |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties , particularly against various strains of bacteria and fungi. The mechanism often involves the inhibition of essential enzymes or receptors in microbial cells. For instance, studies have shown that similar thiazole derivatives have exhibited IC50 values in the low micromolar range against various pathogens, suggesting potential efficacy as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The thiazole ring structure is noted for its role in cytotoxicity against cancer cell lines. For example, a close examination of structure-activity relationships reveals that modifications to the thiazole ring can significantly influence cytotoxic activity. Compounds with similar structures have demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Case Studies
- Evren et al. (2019) : This study evaluated novel thiazole derivatives against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. Compounds similar to the target molecule showed strong selectivity and significant cytotoxic effects, with IC50 values indicating high potency .
- Chahal et al. (2023) : Research on thiazole-based compounds highlighted their potential as COX-II inhibitors. While not directly studying our target compound, it underscores the biological relevance of thiazole derivatives in anti-inflammatory and anticancer applications .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the thiazole ring significantly affect biological activity:
- Electron Donating Groups : Methyl groups at strategic positions enhance activity.
- Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to biological targets.
For example, compounds with methyl substitutions at the 4-position on the phenyl ring showed improved cytotoxicity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
